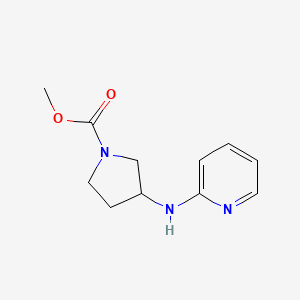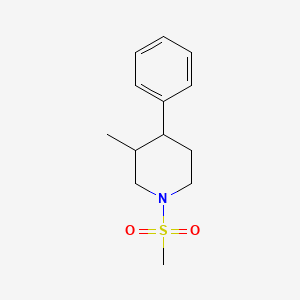
N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research. It is an inhibitor of chloride channels and has been found to have various biochemical and physiological effects.
Mécanisme D'action
N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide inhibits the activity of chloride channels by binding to the channel protein and blocking the movement of chloride ions through the channel. It has been found to be a non-specific inhibitor of chloride channels, meaning that it can inhibit multiple types of chloride channels with varying degrees of potency.
Biochemical and Physiological Effects:
N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide has been found to have various biochemical and physiological effects, including the inhibition of chloride channels, the modulation of intracellular pH, and the regulation of cell volume. It has also been found to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide has several advantages for lab experiments, including its ability to inhibit multiple types of chloride channels and its non-toxic nature. However, it also has some limitations, including its non-specific nature and the potential for off-target effects.
Orientations Futures
There are several future directions for the study of N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide, including the development of more specific inhibitors of chloride channels, the investigation of its potential therapeutic uses in the treatment of cystic fibrosis and other diseases, and the exploration of its anti-inflammatory and anti-tumor properties.
In conclusion, N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide is a sulfonamide compound that has been widely used in scientific research for its ability to inhibit chloride channels. It has various biochemical and physiological effects and has been found to have potential therapeutic uses in the treatment of cystic fibrosis and other diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide.
Méthodes De Synthèse
N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide can be synthesized by reacting 4,4-dimethylcyclohexanone with methoxypropane-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide.
Applications De Recherche Scientifique
N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide has been used in various scientific research studies, including the study of chloride channels, transporters, and exchangers. It has been found to inhibit the activity of chloride channels, which are involved in various physiological processes such as cell volume regulation, acid-base balance, and neuronal signaling. N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide has also been used in the study of cystic fibrosis, a genetic disorder that affects the chloride channels in the lungs and other organs.
Propriétés
IUPAC Name |
N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3S/c1-10(9-16-4)17(14,15)13-11-5-7-12(2,3)8-6-11/h10-11,13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHOZNHXBPHKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)S(=O)(=O)NC1CCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B7591930.png)


![N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591946.png)
![N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)

![[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)


![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7591991.png)
![N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7592015.png)

![3-[2-(Methoxymethyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B7592024.png)